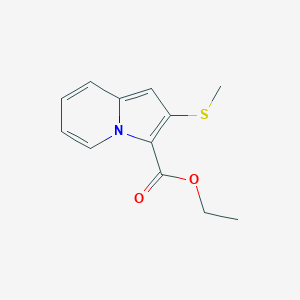

ethyl 2-(methylthio)indolizine-3-carboxylate

Description

Historical Evolution of Indolizine (B1195054) Synthesis and Structural Elucidation

The journey into the chemistry of indolizine began in 1890 when Italian chemist A. Angeli first described a related structure, suggesting the name "pyrindole" for the parent base. nih.gov However, it was not until 1912 that the first synthesis of the indolizine ring system was accomplished by Scholtz. nih.govrsc.org In his seminal work, Scholtz treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures (200–220°C) to produce a crystalline substance he named "picolide." nih.gov Subsequent acid hydrolysis of this intermediate yielded the parent compound, which Scholtz initially called "pyrrocoline" before adopting Angeli's proposed "pyrindole." nih.gov

The structural elucidation of this new heterocycle was a significant challenge. Early observations noted that the compound exhibited reactions characteristic of pyrroles and indoles, and its empirical formula (C8H7N) was identical to that of indole (B1671886). nih.gov The definitive confirmation of the indolizine structure was later provided by the work of Diels and Alder, who established the presence of four double bonds through catalytic reduction. nih.gov

Early synthetic methods, such as the Scholtz reaction and the Chichibabin reaction , laid the groundwork for accessing the indolizine core, though often with low yields. nih.govasianpubs.org A major advancement came with the development of the 1,3-dipolar cycloaddition reaction. In 1961, Boekelheide and Fahrenholtz demonstrated this powerful technique for indolizine synthesis. nih.gov This approach, further developed by Huisgen and others, involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with a dipolarophile (such as an alkyne or alkene), offering a more versatile and efficient route to a wide range of substituted indolizines. nih.govwikipedia.org Over the past few decades, numerous new strategies have emerged, including transition metal-catalyzed reactions, radical cyclizations, and oxidative coupling methods, which have significantly expanded the synthetic toolkit for creating diversely functionalized indolizine derivatives. nih.govorganic-chemistry.org

| Key Milestone | Contributor(s) | Year | Significance |

| First Description | A. Angeli | 1890 | Proposed the "pyrindole" structure. nih.gov |

| First Synthesis | Scholtz | 1912 | Synthesized the parent indolizine via the "Scholtz reaction". nih.govrsc.org |

| Structural Confirmation | Diels and Alder | ~1930s | Confirmed the bicyclic structure through chemical reduction. nih.gov |

| Improved Synthesis | Boekelheide & Windgassen | ~1950s | Developed a synthesis of the parent indolizine with improved yields. nih.gov |

| 1,3-Dipolar Cycloaddition | Boekelheide & Fahrenholtz | 1961 | Introduced a versatile and widely adopted synthetic methodology. nih.gov |

Foundational Principles of Nitrogen-Bridged Heterocyclic Systems and their Aromaticity

Indolizine is a bicyclic heteroaromatic compound consisting of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead position. rsc.orgasianpubs.org This structure is isoelectronic with indole but differs in the placement of the nitrogen atom, which is shared between the two rings and does not bear a hydrogen atom. The aromaticity of indolizine is a key feature governing its stability and reactivity.

The stability of the indolizine ring system arises from its adherence to Hückel's rule for aromaticity. The molecule is planar and contains a cyclic, conjugated system of p-orbitals with a total of 10 π-electrons. The five-membered ring contains a "pyrrole-like" nitrogen, which contributes its lone pair of electrons to the aromatic π-system. wikipedia.org This electron donation from the nitrogen atom makes the five-membered ring electron-rich, while the six-membered ring retains pyridine-like, electron-deficient characteristics. rsc.org

This electronic distribution results in significant resonance stabilization. The resonance energy of the parent indolizine is approximately 0.29 kcal/mol, which is greater than that of pyrrole (0.23 kcal/mol), indicating a highly stable aromatic system. rsc.org Molecular orbital calculations have shown that the electron density is highest on the carbons of the five-membered ring, particularly at the C1 and C3 positions, making them the most susceptible to electrophilic attack. rsc.org The nitrogen atom, having donated its lone pair to the aromatic system, is not basic. wikipedia.org This unique electronic structure, a hybrid of an electron-rich pyrrole and an electron-deficient pyridine, is fundamental to the chemical behavior of indolizines.

Chemical Versatility and Advanced Applications of Indolizine Derivatives in Synthetic Organic Chemistry and Materials Science

The unique structural and electronic properties of the indolizine scaffold have made it a highly versatile platform in both synthetic organic chemistry and materials science. Its derivatives are not only important synthetic targets in their own right but also serve as crucial intermediates for constructing more complex molecular architectures.

In synthetic organic chemistry , the indolizine nucleus is a core component of many natural products, particularly indolizidine alkaloids, which exhibit a wide range of biological activities. frontiersin.org The development of regioselective functionalization methods for the indolizine ring has been a major focus, enabling the synthesis of diverse libraries of compounds for drug discovery. organic-chemistry.orgnih.gov Modern synthetic strategies, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H activation, have allowed for the precise installation of various substituents onto the indolizine core, providing access to novel chemical entities with potential therapeutic applications. rsc.orgderpharmachemica.com The reactivity of the electron-rich five-membered ring facilitates electrophilic substitution, while the pyridine ring can be modified through different pathways, making the scaffold highly adaptable for creating complex, multi-functionalized molecules. derpharmachemica.comresearchgate.net

In the realm of materials science , indolizine derivatives have attracted significant attention due to their distinct photophysical properties. nih.gov The extended π-conjugated system of the indolizine ring often results in strong fluorescence, with emission wavelengths that can be tuned by introducing different functional groups. organic-chemistry.orgacs.org This has led to their development and use as:

Organic Fluorescent Molecules: For applications in bio-imaging and as fluorescent probes or biomarkers. acs.org

Organic Light-Emitting Diodes (OLEDs): Certain indolizine derivatives serve as efficient emitters in the construction of OLEDs. acs.org

Labeling Agents: They have been used for the fluorescent labeling of materials like carbon nanotubes and graphene. acs.org

The combination of chemical stability, high fluorescence quantum yields, and synthetic accessibility makes indolizine derivatives promising candidates for the design of next-generation organic electronic and photonic materials. mdpi.com

Overview of Research Focus on Ethyl 2-(methylthio)indolizine-3-carboxylate within the Context of Functionalized Indolizines

Within the broad class of indolizine derivatives, those functionalized at the C2 and C3 positions of the five-membered ring are of particular interest due to the significant influence these substituents have on the molecule's electronic properties and biological activity. derpharmachemica.comderpharmachemica.com The compound This compound (CAS Number: 123471-45-4) is a specific example of such a disubstituted indolizine.

This molecule features two key functional groups on the electron-rich pyrrole moiety:

An ethyl carboxylate group (-COOEt) at the C3 position. Ester groups at this position are common in functionalized indolizines and can serve as synthetic handles for further elaboration or contribute to the molecule's ability to interact with biological targets. researchgate.net

A methylthio group (-SMe) at the C2 position. The introduction of sulfur-containing functionalities, such as thioethers, into heterocyclic systems is a known strategy in medicinal chemistry to modulate activity. researchgate.net Thioether-containing compounds are found in a variety of bioactive molecules and have been associated with antioxidant, anti-cancer, and antiviral properties. researchgate.net

While specific, in-depth academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds being actively investigated. The research focus on analogous 2,3-disubstituted indolizines generally revolves around the exploration of their potential as therapeutic agents. derpharmachemica.comderpharmachemica.com For instance, various 2,3-substituted indolizines have been reported to exhibit CNS-depressant, antihistamine, and anti-acetylcholine activities. derpharmachemica.comnih.gov Given its structural features, this compound represents a scaffold with potential for investigation in medicinal chemistry, particularly in the search for novel antimicrobial or anticancer agents, an area where other indolizines and thioether-containing heterocycles have shown promise. researchgate.net The synthesis of such a molecule would likely involve modern synthetic methodologies that allow for the controlled, regioselective introduction of substituents at the C2 and C3 positions of the indolizine core. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylsulfanylindolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(16-2)8-9-6-4-5-7-13(9)11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIFFHDUCARTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2N1C=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257172 | |

| Record name | Ethyl 2-(methylthio)-3-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123471-45-4 | |

| Record name | Ethyl 2-(methylthio)-3-indolizinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123471-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(methylthio)-3-indolizinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indolizine Systems and Functionalized Derivatives

Established Synthetic Pathways to the Indolizine (B1195054) Core

Classical methods for synthesizing the indolizine nucleus have been known for over a century and continue to be relevant. These pathways, primarily involving condensation and cycloaddition reactions, form the foundation of indolizine chemistry.

Condensation reactions represent one of the earliest and most direct approaches to the indolizine framework. The Scholtz synthesis, a historically significant method, involves the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640) to yield an indolizine derivative. jbclinpharm.org Another foundational method is the Tschitschibabin (Chichibabin) reaction. More contemporary approaches have expanded the scope of condensation strategies. For instance, a cascade reaction involving pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters provides an efficient route to hydroxy-substituted indolizines. nih.gov This process proceeds through a sequence of SN2 substitution, intramolecular nucleophilic substitution (condensation), dehydration, and tautomerization to yield the final products. nih.gov

Table 1: Overview of Selected Condensation Reactions for Indolizine Synthesis

| Reaction Name/Type | Starting Materials | Key Features | Resulting Product Type |

|---|---|---|---|

| Scholtz Synthesis | 2-Methylpyridine, Acetic Anhydride | High-temperature reaction; one of the first reported methods. jbclinpharm.org | Substituted Indolizine |

| Cascade Condensation | Pyrrole-2-carbaldehyde, 4-Halogenated acetoacetic ester | Cascade SN2/condensation process; provides access to hydroxylated indolizines. nih.gov | Hydroxy-substituted Indolizine |

The 1,3-dipolar cycloaddition is one of the most versatile and widely employed methods for synthesizing functionalized indolizines. jbclinpharm.orgrsc.org This reaction typically involves the generation of a pyridinium (B92312) ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, such as an activated alkene or alkyne. rsc.org This approach is highly modular, allowing for significant variation in the substituents of the final indolizine product.

The mechanism commences with the formation of the pyridinium ylide, often generated in situ from a corresponding pyridinium salt by deprotonation with a base. This ylide then undergoes a concerted [3+2] cycloaddition with the dipolarophile. When an alkene is used as the dipolarophile, a subsequent oxidation or dehydrogenation step is required to achieve the aromatic indolizine ring. rsc.org The use of alkynes as dipolarophiles directly yields the aromatic system. The reaction is highly convergent and often proceeds under mild conditions. acs.org Various catalysts, including Rh(II), can be employed to facilitate the reaction, particularly in cases involving diazo compounds to generate the ylide intermediate. nih.govacs.org

The scope of the 1,3-dipolar cycloaddition is broad, accommodating a wide range of pyridines, α-halo carbonyl compounds (for ylide formation), and electron-deficient dipolarophiles. acs.orgorganic-chemistry.org The choice of dipolarophile is crucial as it directly influences the substitution pattern at the 1-, 2-, and 3-positions of the indolizine core. mdpi.com

Table 2: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions/Catalyst | Product Type |

|---|---|---|---|

| Pyridine (B92270), α-Acylmethyl bromide | Maleic anhydride | Ionic Liquid ([Omim]Br) acs.org | 1-Bromoindolizines |

| 1-(2-Benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one | Methyl acrylate | Rh(II) catalyst nih.govacs.org | Tetrahydroindolizinone carboxylates |

| 2-Bromopyridine, Imine, CO | Dimethylacetylenedicarboxylate (DMAD) | Palladium catalyst nih.govscispace.com | Disubstituted Indolizine |

While less common than their 1,3-dipolar counterparts, 1,5-dipolar cycloadditions offer an alternative pathway to the indolizine skeleton. This strategy involves a 1,5-dipole, which undergoes an intramolecular cyclization to form the five-membered pyrrole (B145914) ring fused to the pyridine core.

A notable example of this approach is the reaction of pyridines with Baylis–Hillman bromides. rsc.org The reaction sequence is initiated by the formation of a pyridinium salt, which then generates a nitrogen ylide. This ylide is structured in such a way that it can undergo a 1,5-cyclization, followed by aromatization, to afford 1-aryl-2-cyanoindolizines. rsc.org Another application involves the base-induced cyclization of N-picrylmethylcycloimmonium ylides, which act as 1,5-dipoles to furnish benzindolizines. jbclinpharm.org

Advanced Strategies for the Construction of Substituted Indolizines

Modern synthetic organic chemistry has introduced powerful new methods for constructing complex heterocyclic systems. For indolizines, transition metal-catalyzed reactions have become particularly prominent, enabling the formation of highly substituted and previously inaccessible derivatives.

A multitude of transition metals, including copper, gold, rhodium, and palladium, have been utilized to catalyze the synthesis of indolizines. bohrium.comrsc.org These reactions often proceed via mechanisms involving C-H bond activation, annulation, or cross-coupling, providing high levels of efficiency and regioselectivity. rsc.orgacs.org For example, copper-catalyzed oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org Similarly, gold-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes offer rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org

Palladium catalysis has emerged as a particularly powerful tool for the synthesis of complex indolizine frameworks. organic-chemistry.orgnih.gov These methods allow for the assembly of the indolizine core from readily available starting materials through novel bond formations.

One advanced strategy is a multicomponent synthesis that combines 2-bromopyridines, carbon monoxide (CO), imines, and alkynes. nih.govrsc.org In this process, palladium catalyzes the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole. This reactive intermediate is not isolated but undergoes a spontaneous cycloaddition with an alkyne to generate the indolizine product. nih.govscispace.com This method is highly modular, as the substituents on the final product can be easily varied by changing any of the four starting components.

Another significant palladium-catalyzed approach is the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of the phosphine (B1218219) ligand on the palladium catalyst. organic-chemistry.org Furthermore, palladium-catalyzed relay coupling reactions have been developed for the difunctionalization of alkenes. For example, the arylation/heteroarylation of aryl halide-tethered alkenes with propargylic pyridines enables the formation of one C-N and two C-C bonds in a single operation through an intramolecular carbopalladation and cycloisomerization sequence, yielding complex indolizine-containing bisheterocycles. nih.govacs.org Intramolecular Heck cyclizations have also been employed to construct fused indolizine systems from suitable precursors. nih.govacs.org

Table 3: Selected Palladium-Catalyzed Reactions for Indolizine Synthesis

| Reaction Type | Starting Materials | Pd-Catalyst/Ligand System | Key Mechanistic Step | Product |

|---|---|---|---|---|

| Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, CO, Alkyne | Pd2dba3, Xantphos scispace.com | Carbonylative formation of a 1,3-dipole nih.gov | Polysubstituted Indolizine |

| Regioselective Annulation | 2-(Pyridine-2-yl)acetonitrile, Propargyl carbonate | Pd(PPh3)4 or other Pd/phosphine complexes organic-chemistry.org | Annulation | Polysubstituted Indolizine |

| Relay Coupling/Difunctionalization | Aryl halide-tethered alkene, Propargylic pyridine | Pd(OAc)2 / PPh3nih.govacs.org | Intramolecular carbopalladation/cycloisomerization | Indolizine-linked bisheterocycle |

| Intramolecular Heck Cyclization | 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one | Pd(OAc)2 / P(o-tol)3nih.govacs.org | Heck cyclization | Fused Indolizino[6,7-b]indol-5-one |

Transition Metal-Catalyzed Annulation and Coupling Reactions

Copper-Catalyzed Reactions in Indolizine Construction

Copper catalysis offers an efficient and economical approach for the synthesis of indolizine derivatives. These methods often proceed under mild conditions and demonstrate broad functional group tolerance. One notable strategy involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which leverages the cleavage of C–F bonds to construct the indolizine ring. rsc.orgrsc.org This provides a direct route to various disubstituted indolizines in moderate to good yields. rsc.org

Other copper-catalyzed approaches include the oxidative cross-coupling and cyclization of 2-alkylazaarenes with terminal alkenes or 2-(pyridin-2-yl)acetate derivatives with simple olefins. rsc.orgorganic-chemistry.org For instance, a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins provides a straightforward pathway to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org Additionally, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates is an effective method for creating C-1 oxygenated indolizines. organic-chemistry.org A one-pot, three-component cascade reaction catalyzed by copper chloride can produce 1-bromoindolizines from pyridine, α-acylmethylbromide, and maleic anhydride, using oxygen as the terminal oxidant. nih.gov

| Reaction Type | Reactants | Catalyst | Key Features | Yields |

| Coupling Cyclization | 2-(pyridin-2-yl)acetate, gem-difluoroalkenes | Copper(I) | C-F bond cleavage, good functional group compatibility | Moderate to Good |

| Oxidative Coupling-Annulation | 2-alkylazaarenes, terminal alkenes | Copper | Simple, efficient, and atom-economic | Good |

| Oxidative Cross-Coupling/Cyclization | 2-(pyridin-2-yl)acetate derivatives, simple olefins | Copper/I₂ | Forms 1,3-di- and 1,2,3-trisubstituted indolizines | Good |

| Three-Component Cascade | Pyridine, α-acylmethylbromide, maleic anhydride | Copper(II) Chloride | One-pot synthesis of 1-bromoindolizines | High |

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for the synthesis of complex heterocyclic systems. researchgate.net These methods allow for the direct functionalization of C-H bonds, offering an atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com In the context of indolizine synthesis, Rh(III)-catalyzed C-H activation/annulation cascades provide a route to construct the core structure. researchgate.net For example, a Rh(III)-catalyzed C-H activation of N-methoxy-enamides followed by a [2+3] cyclization cascade has been developed for synthesizing the indolizine scaffold. researchgate.net While yields can be modest, this approach highlights the potential for constructing the indolizine core through novel bond formations. researchgate.net The versatility of rhodium catalysis is also demonstrated in the synthesis of diverse indole-fused polycyclics via undirected C-H activation and alkene insertion. nih.gov

Metal-Free and Organocatalytic Approaches to Indolizine Derivatives

In a move towards more sustainable and environmentally friendly chemistry, metal-free and organocatalytic strategies for indolizine synthesis have gained significant attention. researchgate.netacs.org These methods avoid the use of potentially toxic and expensive transition metals. organic-chemistry.org

A versatile metal-free method involves a domino Michael/Sₙ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, which proceeds without a metal catalyst to afford functionalized indolizines in moderate to excellent yields. nih.govacs.org Another approach is a one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an organic oxidant, which also operates under transition-metal-free conditions. organic-chemistry.org

Organocatalysis, using small organic molecules to accelerate reactions, has also been successfully applied. Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols provides a direct route to C3-functionalized derivatives. rsc.orgrsc.org Chiral phosphoric acids have been employed in the asymmetric Doyle indolization to produce axially chiral indolizinylindoles, demonstrating the power of organocatalysis in controlling stereochemistry. acs.org

| Approach | Reactants | Catalyst/Reagent | Key Features | Yields |

| Domino Reaction | 2-pyridylacetates, bromonitroolefins | None (Metal-Free) | Cascade Michael/Sₙ2/aromatization | Up to 99% nih.gov |

| Oxidative Dehydrogenation | α-halo carbonyls, pyridines, alkenes | TEMPO (Metal-Free) | One-pot, uses organic oxidant | Up to 98% organic-chemistry.org |

| C3-Alkylation | Indolizines, ortho-hydroxybenzyl alcohols | Brønsted Acid (Organocatalytic) | C3-functionalization | Up to 89% rsc.org |

| Two-Component Reaction | Phenyl(pyridin-2-yl)methanone, (E)-but-2-enal | Acid (Metal-Free) | One-step ring formation | Up to 95% acs.orgacs.org |

Visible Light-Mediated Transformations in Indolizine Synthesis

Photoredox catalysis using visible light has emerged as a powerful and green strategy for organic synthesis. rsc.org These reactions often proceed at room temperature and can enable transformations that are difficult to achieve with traditional thermal methods. rsc.org A notable development is the synthesis of indolizine heterocycles from brominated pyridine and enol carbamate (B1207046) derivatives under visible light irradiation without the need for an external photocatalyst. nih.govresearchgate.net Mechanistic studies suggest that the indolizine products may act as photocatalysts, accelerating their own formation. nih.govresearchgate.net Visible light has also been used to enable a cascade cyclization strategy for the synthesis of phosphorylated tetrahydroindolizine derivatives under metal-free conditions. rsc.orgresearchgate.net

Electrochemical Approaches for Indolizine Functionalization

Electrosynthesis offers a unique, oxidant- and metal-free method for constructing chemical bonds. rsc.org This technique uses electrical current to drive chemical reactions, providing a green alternative to conventional methods that rely on chemical reagents. In the context of indolizine chemistry, electrochemical methods have been developed for the difunctionalization of the indolizine core. researchgate.net For example, a sequential strategy for the synthesis of C3-formylated and C1-halogenated indolizines has been achieved through an electrochemical process that avoids external oxidants or catalysts. researchgate.net Electrochemical radical-radical cross-coupling reactions have also been employed for the synthesis of 3-sulfonylated indolizine derivatives. rsc.org

Radical Cyclization and Cross-Coupling Strategies for Indolizine Derivatives

Radical-induced synthetic approaches are increasingly recognized for their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds with high atom- and step-economy. researchgate.netrsc.org A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed specifically to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net This method is particularly relevant for the synthesis of the target compound, ethyl 2-(methylthio)indolizine-3-carboxylate. In this process, a series of 1,2,3-trisubstituted indolizines, including those with a methylthio group at the C2 position, are synthesized in modest yields. rsc.org Palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids represents another efficient route to 1,3-disubstituted indolizines. nih.gov

| Reaction | Reactants | Key Features | Product Type |

| Radical Cross-Coupling/Cyclization | 2-(pyridin-2-yl)acetate derivatives, sulfoxonium ylides | Direct access to methylthio-substituted indolizines | 1,2,3-trisubstituted indolizines rsc.org |

| Pd-Catalyzed Cross-Coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | Proceeds via an allenyl pyridine intermediate | 1,3-disubstituted indolizines nih.gov |

| B₂pin₂-Mediated Radical Cascade | Enaminone, pyridine | Metal-, oxidant-, and base-free conditions | Functionalized indolizines organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches for Indolizine Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the regiospecific synthesis of indolizines.

A novel, solvent- and metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward path to construct indolizines with good functional group tolerance. acs.org Another approach involves a palladium-catalyzed, multicomponent synthesis using 2-bromopyridines, imines, CO, and alkynes. researchgate.netproquest.com A "one-pot" three-component coupling of pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide also yields indolizine derivatives efficiently. acs.org These MCR strategies offer significant advantages in terms of operational simplicity and atom economy for creating libraries of substituted indolizines. acs.orgacs.org

Solvent-Free and Environmentally Conscious Synthetic Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the indolizine scaffold, to mitigate environmental impact. ijettjournal.orgtandfonline.com Traditional methods for indolizine synthesis often require prolonged reaction times, harsh thermal conditions, and the use of hazardous organic solvents and expensive or toxic metal catalysts. ijettjournal.orgnih.gov Consequently, research has focused on developing alternative, eco-friendly protocols that offer improved efficiency, higher yields, enhanced purity, and a reduction in chemical waste. tandfonline.combohrium.comnih.gov These modern approaches include microwave-assisted synthesis, the use of biocatalysts, reactions in greener solvents like water, and solvent-free reaction conditions. ijettjournal.orgnih.gov

Microwave irradiation, in particular, has emerged as a powerful tool in the synthesis of indolizine derivatives, significantly reducing reaction times from hours to minutes while often improving chemical yields and selectivity. tandfonline.com Another green approach involves the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, which can be performed using water as a solvent, thereby avoiding volatile organic compounds. ijettjournal.org Biocatalysis, for instance using enzymes like Candida antarctica lipase, has also been successfully employed for the one-pot synthesis of indolizines, demonstrating high catalytic activity and selectivity under mild conditions. nih.gov

A notable example of a solvent-free method is the copper-catalyzed reaction between pyridine, acetophenone, and a nitroolefin. mdpi.com This method showcases the potential for conducting complex bond-forming reactions to build the indolizine core without the need for a bulk solvent medium, which aligns with the highest ideals of green chemistry by minimizing waste. mdpi.com

While a specific solvent-free or environmentally conscious method for the direct synthesis of this compound is not extensively detailed in the reviewed literature, a novel radical cross-coupling and cyclization reaction provides a direct route to the closely related methylthio-substituted indolizine core. rsc.org This methodology involves the reaction of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.orgrsc.org A representative procedure for a similar derivative is detailed below, which, while utilizing a conventional solvent, presents a foundational methodology that could be adapted for greener conditions in future research.

Detailed Research Findings: Radical Cyclization for Methylthio-Substituted Indolizines

A developed synthesis route affords access to 1,2,3-trisubstituted indolizines featuring a methylthio group. rsc.org The process involves a radical cross-coupling/cyclization mechanism between sulfoxonium ylides and ethyl pyridin-2-ylacetates. rsc.orgrsc.org In a typical procedure, the sulfoxonium ylide and an N-iodosuccinimide (NIS) reagent are combined in a solvent, followed by the addition of the ethyl pyridin-2-ylacetate derivative. The reaction mixture is then heated to yield the target indolizine. rsc.org This approach is significant as it provides a direct pathway to structurally diverse methylthio-substituted indolizines. rsc.org The table below summarizes the reaction conditions for the synthesis of a representative compound from this class, ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate.

Table 1: Synthesis of ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate via Radical Cyclization

| Parameter | Details |

|---|---|

| Reactant 1 | Sulfoxonium ylide (2a) |

| Reactant 2 | Ethyl pyridin-2-ylacetate (1a) |

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 60 °C |

| Reaction Time | 12 hours |

| Product | ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate (3aa) |

| Yield | 62% |

This radical cyclization pathway represents a key advancement in the synthesis of this specific class of indolizine derivatives. rsc.org Further research could focus on adapting this established reaction to align better with green chemistry principles, for instance, by screening for more benign solvents, exploring catalyst efficiency to reduce reaction times and temperatures, or investigating the feasibility of performing the reaction under solvent-free conditions, possibly with microwave assistance. tandfonline.commdpi.com

Reactivity and Chemical Transformations of Ethyl 2 Methylthio Indolizine 3 Carboxylate and Its Derivatives

Reactivity Patterns of the Indolizine (B1195054) Nucleus

The indolizine core is a π-electron-rich aromatic system, which makes it highly susceptible to electrophilic attack, particularly on the five-membered pyrrole-like ring. chim.itnih.gov Conversely, its electron-rich nature generally renders it resistant to nucleophilic attack. chim.it

Indolizines readily undergo electrophilic substitution reactions, a characteristic stemming from the high electron density of the heterocyclic core. chim.it Theoretical calculations, such as those determining the highest occupied molecular orbital (HOMO), indicate that the pyrrole (B145914) ring is the most electron-rich portion of the molecule. nih.gov Consequently, electrophilic attacks preferentially occur at the C-1 and C-3 positions of the five-membered ring. In the case of ethyl 2-(methylthio)indolizine-3-carboxylate, the C-3 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C-1 position.

Common electrophilic substitution reactions for indolizines include nitration, nitrosation, halogenation, acylation, and formylation. chim.it For instance, palladium-catalyzed C-3 arylation of indolizines has been shown to proceed via an electrophilic substitution pathway. nih.gov Kinetic studies have demonstrated that electron-donating groups on the indolizine ring accelerate these reactions, while electron-withdrawing groups have a suppressive effect. nih.gov Given that the methylthio group (-SMe) is an ortho-, para-directing and activating group in typical electrophilic aromatic substitutions, its presence at C-2 would further enhance the reactivity of the C-1 and C-3 positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Indolizines

| Reagent/Reaction | Position of Attack | Notes |

|---|---|---|

| Nitrous Acid | C-1 | Reaction with 3-acetyl-2-methylindolizine yields the 1-nitroso derivative. chim.it |

| Palladium-catalyzed Arylation | C-3 | Highly effective for introducing aryl groups onto the indolizine core. nih.gov |

| Friedel-Crafts Acylation | C-1 or C-3 | The position of acylation depends on the existing substituents on the ring. |

The electron-rich character of the indolizine nucleus makes it inherently unreactive toward nucleophiles under normal conditions. chim.it Aromatic nucleophilic substitution is rare. However, the introduction of strong electron-withdrawing groups or the transformation into related, less aromatic structures like indolizinones can alter this pattern. nih.gov For indolizinones, which possess a vinylogous amide, nucleophilic addition becomes possible, albeit often requiring activation of the carbonyl group with a Lewis acid to increase its electrophilicity. nih.gov For the fully aromatic this compound, direct nucleophilic attack on the ring is not a commonly observed reaction pathway. Instead, nucleophilic reactions are more likely to target the ester group or the methylthio group, particularly after its activation via oxidation.

Transformations Involving the Methylthio Group

The methylthio group (-SMe) at the C-2 position is a key site for chemical modification, offering pathways to a variety of derivatives through oxidation, displacement, or participation in cyclization reactions.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-S(O)Me) and sulfonyl (-SO₂Me) groups. This change, in turn, influences the reactivity of the indolizine ring and provides a handle for further chemical transformations.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions allowing for selective oxidation to either the sulfoxide or the sulfone. researchgate.net

Table 2: Common Reagents for Oxidation of Thioethers

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Acetic acid, controlled temperature for sulfoxide; excess H₂O₂ for sulfone. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent for sulfoxide; >2 equivalents for sulfone. |

| Potassium Permanganate (KMnO₄) | Sulfone | Aqueous solution, often with phase-transfer catalyst. researchgate.net |

The resulting ethyl 2-(methylsulfinyl)indolizine-3-carboxylate and ethyl 2-(methylsulfonyl)indolizine-3-carboxylate are valuable intermediates for subsequent reactions.

The methylthio group itself is a poor leaving group. However, upon oxidation to the methylsulfinyl or, more effectively, the methylsulfonyl group, its lability in nucleophilic substitution reactions is greatly enhanced. The methylsulfonyl group, in particular, is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.

Studies on other heterocyclic and aromatic systems have shown that groups like methanesulfinic acid can be displaced from methyl sulfones by nucleophiles such as glutathione. nih.gov This suggests that derivatives of ethyl 2-(methylsulfonyl)indolizine-3-carboxylate could react with various nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups at the C-2 position.

The sulfur atom in the methylthio group can play a crucial role in directing more complex chemical transformations, including cyclizations and rearrangements. In heterocyclic chemistry, sulfur-containing groups are known to participate in various intramolecular reactions. For example, sulfur-based pyridinium (B92312) zwitterions have been utilized in cyclization reactions that proceed via intermediates where the sulfur atom is involved in ring formation, often followed by a sulfur extrusion step to yield the final aromatic product. nih.gov Such a process, involving a ring-contraction, has been reported to furnish indolizine structures. nih.gov While specific examples involving this compound are not extensively documented, the inherent reactivity of the sulfur atom suggests potential for its participation in intramolecular cyclizations, especially after activation or in the presence of appropriate reaction partners, leading to the formation of novel fused heterocyclic systems.

Chemical Reactions of the Ethyl Carboxylate Functionality

The ethyl carboxylate group at the C-3 position of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, enabling the conversion of the ester into other key functional groups.

Hydrolysis: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-(methylthio)indolizine-3-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. This reaction proceeds via the well-established base-catalyzed acyl substitution (BAC2) mechanism. The hydrolysis of similar 2-(methylthio)-3-carboxyalkoxy indolizine derivatives has been utilized as a step in the synthesis of cyclazines, where the resulting carboxylic acid is subsequently decarboxylated. nih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. Studies on analogous heterocyclic systems, such as ethyl indol-2-carboxylate, have shown that using sodium methoxide (B1231860) in methanol leads to efficient transesterification. mdpi.com

Table 1: Hydrolysis and Transesterification Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Starting Material | Reagents | Expected Product |

|---|---|---|---|

| Hydrolysis | This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 2-(Methylthio)indolizine-3-carboxylic acid |

Reduction: The ethyl ester group is susceptible to reduction by powerful reducing agents. The most common method for converting an ester to a primary alcohol is treatment with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. vanderbilt.eduorganic-chemistry.org This reaction would transform this compound into (2-(methylthio)indolizin-3-yl)methanol. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless special conditions or additives are used. solubilityofthings.com

Other Interconversions:

Amide Formation: The ester can be converted to an amide, although this is often more efficiently achieved from the corresponding carboxylic acid (via an acyl chloride) or by direct aminolysis under forcing conditions.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can convert the ethyl ester into the corresponding carbohydrazide (B1668358), 2-(methylthio)indolizine-3-carbohydrazide. This reaction has been demonstrated on the analogous ethyl indol-2-carboxylate, which readily forms the carbohydrazide upon refluxing with hydrazine in ethanol (B145695). mdpi.com This hydrazide derivative can serve as a precursor for synthesizing other heterocyclic systems.

Table 2: Reduction and Other Interconversions of the Ethyl Ester Group This table is interactive. You can sort and filter the data.

| Reaction Type | Starting Material | Reagents | Expected Product |

|---|---|---|---|

| Reduction | This compound | 1. LiAlH₄, Et₂O2. H₂O | (2-(Methylthio)indolizin-3-yl)methanol |

Regioselectivity and Stereochemical Control in Indolizine Transformations

The indolizine ring is a π-excessive aromatic system, making it reactive towards electrophiles. The electron density is highest in the five-membered pyrrole-like ring. Theoretical calculations and experimental results show that the primary site for electrophilic attack is the C-3 position, followed by the C-1 position. nih.gov In this compound, the C-2 and C-3 positions are already substituted, which directs further reactions to other positions on the ring.

Regioselectivity: For electrophilic substitution reactions, the C-1 position would be the next most likely site of attack. However, a more powerful and synthetically useful method for functionalizing the indolizine core involves directed ortho-metalation. Research has demonstrated that 2-substituted indolizines undergo highly regioselective lithiation at the C-5 position when treated with a strong base like n-butyllithium. nih.govnih.govresearchgate.net This C-5 lithiated intermediate can then react with a variety of electrophiles (e.g., N,N-dimethylformamide, iodine, benzophenone) to introduce new functional groups exclusively at that position. researchgate.net This method provides a reliable route to 2,5-disubstituted and 1,2,5-trisubstituted indolizines, overcoming the inherent electronic preference for C-1/C-3 substitution. nih.govnih.gov

Stereochemical Control: The parent molecule, this compound, is planar and achiral. Therefore, stereochemical control becomes a consideration only in reactions that generate new stereocenters. This can occur during:

Addition Reactions: Reactions that disrupt the aromaticity of the ring system, such as partial hydrogenation or cycloadditions, can create chiral centers.

Asymmetric Catalysis: The synthesis of enantioenriched indolizine derivatives often relies on asymmetric catalysis. For example, highly diastereo- and enantioselective methods have been developed for creating fused indolizine systems with multiple stereocenters using synergistic metal catalysis. semanticscholar.org While not a direct transformation of the title compound, these studies establish the principles for controlling stereochemistry in the indolizine framework. The development of asymmetric Friedel-Crafts reactions and allylic substitutions on the indolizine nucleus has allowed for the synthesis of chiral indolizine derivatives with high enantioselectivity. researchgate.net

Mechanistic Studies of Chemical Reactions of this compound

The mechanisms of reactions involving the indolizine core and its substituents are generally well-understood and analogous to other aromatic heterocyclic systems.

Reactions of the Ethyl Carboxylate Group: As discussed previously, hydrolysis of the ester under basic conditions follows the bimolecular acyl substitution (BAC2) mechanism. The reduction with LiAlH₄ involves two distinct stages of nucleophilic attack by a hydride ion, first displacing the ethoxide and then reducing the intermediate aldehyde.

Reactions of the Indolizine Ring:

Electrophilic Aromatic Substitution: The mechanism is analogous to that of other electron-rich aromatic systems. An electrophile attacks the π-system of the indolizine ring (e.g., at C-1 or C-5) to form a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. A subsequent deprotonation step restores the aromaticity of the ring system.

Cycloaddition Reactions: Indolizines can act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkynes (dienophiles) to form cycl[3.2.2]azines. nih.gov The mechanism of these reactions can be complex and may proceed through a concerted pathway or a stepwise pathway involving a zwitterionic intermediate, depending on the specific substrates and reaction conditions.

Photooxygenation: Mechanistic studies on the photooxygenation of substituted indolizines have shown that the reaction proceeds via a singlet oxygen mechanism. acs.org The pathway can diverge depending on the solvent, leading to different products through intermediates such as a peroxidic zwitterion in methanol or a dioxetane across the C2-C3 bond in acetonitrile (B52724). acs.org

Advanced Structural Elucidation and Theoretical Investigations of Ethyl 2 Methylthio Indolizine 3 Carboxylate and Analogs

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable tools for the detailed structural and electronic analysis of novel compounds. High-resolution NMR and single-crystal X-ray diffraction, in particular, offer unparalleled views into the conformational dynamics and solid-state architecture of ethyl 2-(methylthio)indolizine-3-carboxylate.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure and conformational dynamics of molecules in solution. For indolizine (B1195054) derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for the elucidation of their structural features.

In the case of ethyl indolizine-2-carboxylate derivatives, the disappearance of the indole (B1671886) NH proton signal in the ¹H-NMR spectrum is a key indicator of successful N-alkylation. mdpi.com The presence of characteristic signals for the ethoxy group (-OCH₂CH₃) further confirms the structure. mdpi.com Dynamic NMR spectroscopy has also been employed to study internal rotation around specific bonds, such as the amide N-CO bond in novel 5-methylindolizine-2-carboxamides, providing insights into the conformational flexibility of these systems. core.ac.uk

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to determine the spatial proximity of atoms, which is crucial for a detailed conformational analysis of complex molecules like indolizine derivatives in solution. mdpi.com These studies, often complemented by quantum chemical calculations, allow for the determination of predominant conformers and the influence of substituents on the molecular geometry. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) provides precise information about the molecular and crystal structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com This technique has been instrumental in confirming the structures of various heterocyclic compounds, including derivatives of indolizine and related systems. mdpi.commdpi.com

For instance, SC-XRD analysis of newly synthesized functionalized indoles, derived from ethyl indol-2-carboxylate, has been used to definitively confirm their molecular structures. mdpi.com The data obtained from X-ray diffraction studies reveal the spatial arrangement of atoms and the packing of molecules in the crystal lattice, which is governed by various intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.govresearchgate.net This information is critical for understanding the supramolecular chemistry and physical properties of the material. nih.govresearchgate.net

The detailed structural parameters obtained from SC-XRD, such as the planarity of ring systems and the conformation of substituent groups, provide a solid foundation for computational modeling and theoretical investigations. researchgate.net

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) that define the crystal lattice. |

| Space Group | The set of symmetry operations that describes the arrangement of molecules within the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form, revealing the molecular geometry. |

| Torsion Angles | Describe the conformation of the molecule by defining the rotation around chemical bonds. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions, such as hydrogen bonds and π-π stacking, that influence crystal packing. |

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, reactivity, and mechanistic pathways of chemical processes.

Density Functional Theory (DFT) and other ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. materialsciencejournal.org These methods allow for the calculation of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgdntb.gov.ua The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

For various organic molecules, DFT calculations have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. materialsciencejournal.orgnih.gov The calculated HOMO and LUMO energies can be used to derive important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index, which help in understanding the molecule's behavior in chemical reactions. materialsciencejournal.orgmdpi.com The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Typical Calculated Value Range (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -5 to -7 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1 to -3 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; an indicator of chemical stability and reactivity. | 3 to 6 |

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the theoretical investigation of potential energy surfaces, intermediates, and transition states. For the synthesis of indolizine derivatives, kinetic and mechanistic studies of thermal cyclization reactions have been performed. core.ac.uk These experimental studies can be powerfully complemented by theoretical calculations to map out the reaction pathways and determine the activation energies associated with different steps.

Variable temperature studies in experimental kinetics can provide activation parameters for reactions, such as the formation of indolizine-2-carboxylates. core.ac.uk Theoretical models can then be used to rationalize these experimental findings by locating the transition state structures and calculating their energies. This combined experimental and theoretical approach provides a comprehensive understanding of the reaction mechanism.

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the supramolecular assembly of molecules in the solid state and in solution. nih.govresearchgate.net The principles of crystal engineering leverage these interactions to design and synthesize new materials with desired properties. nih.gov

The analysis of crystal structures obtained from SC-XRD reveals the network of these interactions. nih.gov Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify intermolecular contacts in the crystal, providing a detailed picture of the crystal packing. mdpi.com Theoretical calculations can also be used to estimate the strength of these noncovalent interactions, contributing to a deeper understanding of the forces that govern supramolecular self-assembly.

Conformational Landscape Analysis through Computational Modeling

The conformational flexibility of this compound is a critical determinant of its chemical reactivity and biological activity. Computational modeling provides a powerful lens through which to explore the molecule's potential energy surface, identifying stable conformers and the energy barriers that separate them. This analysis primarily focuses on the rotational freedom of the ethyl carboxylate and methylthio substituents attached to the indolizine core.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the conformational landscape. These calculations can predict the most stable orientations of the substituent groups relative to the indolizine ring. The planarity of the bicyclic indolizine system itself is also a subject of computational investigation, as substituents can induce slight puckering.

The conformational space of this compound is largely defined by the rotation around two key single bonds: the C2-S bond of the methylthio group and the C3-C(O) bond of the ethyl carboxylate group. For the ethyl carboxylate group, there is also rotational freedom around the C(O)-O and O-CH2 bonds.

Rotational Barrier of the Ethyl Carboxylate Group:

Computational studies on similar heterocyclic esters indicate that the rotation of the ester group is not entirely free. The orientation of the carbonyl oxygen relative to the indolizine ring is crucial. Two primary planar conformations, syn and anti, are typically considered, where the carbonyl group is either pointing towards or away from the nitrogen atom of the indolizine ring. The energy barrier for rotation between these conformers is influenced by steric hindrance and electronic interactions with the adjacent methylthio group and the indolizine ring.

A potential energy surface scan for the rotation around the C3-C(O) bond would likely reveal two low-energy conformers. The relative energies of these conformers determine the predominant orientation of the ethyl carboxylate group.

Conformational Preference of the Methylthio Group:

The methylthio group also exhibits conformational preferences. The rotation around the C2-S bond determines the orientation of the methyl group relative to the indolizine plane. Computational models can predict whether the methyl group prefers to lie in the plane of the indolizine ring or perpendicular to it. This preference is governed by a balance of steric interactions with the adjacent ethyl carboxylate group and potential non-covalent interactions.

The following table presents hypothetical data based on computational studies of analogous substituted heterocyclic systems to illustrate the likely conformational parameters for this compound.

| Dihedral Angle | Description | Calculated Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| C1-C2-S-CH3 | Rotation of methylthio group | 2.5 - 4.0 | ~90° (out-of-plane) |

| C2-C3-C(O)-O | Rotation of ethyl carboxylate | 4.0 - 6.5 | ~0° or ~180° (planar) |

Note: The data in this table is illustrative and based on computational analyses of structurally related heterocyclic compounds. Specific values for this compound would require dedicated theoretical calculations.

Influence of Non-Covalent Interactions:

The conformational landscape is further shaped by subtle non-covalent interactions. Intramolecular hydrogen bonds, though not anticipated to be strong in this molecule, and van der Waals forces play a role in stabilizing certain conformations. For instance, the relative orientation of the ethyl and methylthio groups could be influenced by weak attractive or repulsive forces.

Advanced Applications and Role in Contemporary Chemical Science

Precursor for the Synthesis of Complex Fused Heterocyclic Systems

The true synthetic value of ethyl 2-(methylthio)indolizine-3-carboxylate lies in its capacity to serve as a starting material for more elaborate molecular architectures. The indolizine (B1195054) ring system is a known participant in cycloaddition reactions, and the substituents at the 2- and 3-positions provide strategic points for further chemical modifications.

Cyclazines: The synthesis of cycl[3.2.2]azines, a class of nitrogen-containing polycyclic aromatic compounds, represents a key application for precursors like this compound. Research has demonstrated that 2-methylthio-3-carboxy-substituted indolizine derivatives are effective precursors for cyclazines. nih.gov The synthetic strategy typically involves the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation. nih.gov The resulting 2-(methylthio)indolizine (B12506646) can then undergo an [8π+2π] cycloaddition reaction with dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This cycloaddition forms the new fused ring, yielding the core cyclazine structure. The methylthio group plays a crucial role in the initial synthesis of the indolizine precursor and can be removed in subsequent steps if desired. nih.gov

Thienoindolizines: Thienoindolizines, which feature a thiophene (B33073) ring fused to the indolizine core, are another important class of heterocyclic systems with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented, the compound's structure is well-suited for such transformations. The methylthio group at the C2 position of the indolizine ring can potentially serve as a reactive handle or a source of sulfur for the annulation (ring-forming) reaction needed to construct the adjacent thiophene ring. Synthetic strategies for thiophene-fused systems often utilize sulfur-containing reagents or precursors to build the thiophene ring. nih.gov Therefore, this compound is a logical candidate for exploring novel synthetic routes to thieno[2,3-b]indolizine derivatives.

Contributions to Organic Electronics and Photonic Materials Research

The indolizine core is a 10π-electron aromatic system, a feature that makes it an attractive component for materials with interesting photophysical and electronic properties. Although this compound itself is not a final material, it serves as a foundational structure whose derivatives are investigated for roles in organic electronics.

Indolizine derivatives have been shown to exhibit intense fluorescence, absorbing light in the blue-violet range and emitting light at longer wavelengths, such as in the green part of the spectrum. This makes them promising candidates for the development of fluorescent molecules for applications like organic light-emitting diodes (OLEDs) and biological fluorescent probes. nih.gov The specific emission and absorption properties can be tuned by altering the substituents on the indolizine ring. The electron-withdrawing ethyl carboxylate group and the electron-donating methylthio group on the target molecule provide a push-pull electronic character that could be exploited to fine-tune these optical properties.

The table below summarizes the photophysical properties of some representative fluorescent indolizine derivatives, illustrating the potential of this class of compounds.

| Compound/Derivative Class | Excitation Max (λex) | Emission Max (λem) | Application Area |

| Substituted Indolizines | 403-420 nm | 505-528 nm | Fluorescent Tags |

| Indoloindolizines | Visible Range | Visible Range | Organic Field-Effect Transistors (OFETs) |

This table presents generalized data for the indolizine class to demonstrate potential applications; specific data for this compound is not available.

Furthermore, more complex fused systems derived from indolizines, such as indoloindolizines, have been designed and synthesized for use as organic semiconductors in organic field-effect transistors (OFETs). These materials exhibit competitive performance and stability, showcasing the utility of the core indolizine structure in advanced electronic devices.

Development of Chemical Probes and Reagents for Synthetic Transformations

The primary role of this compound in synthetic chemistry is as a structural precursor, as detailed in section 6.1. Its application as a specialized chemical probe or a standalone reagent for transformations is not widely established. However, the reactivity of its functional groups offers potential for such roles. The methylthio group in nitrogen-containing heterocycles can sometimes act as a leaving group, allowing for the introduction of the heterocyclic moiety onto other molecules. For instance, the reactivity of the alkylthio-group in 3,3-dimethyl-2-methylthio-3H-indole has been utilized in the synthesis of cyanine (B1664457) bases. rsc.org This suggests a potential, though unexplored, reactivity pathway for this compound as a reagent in specific synthetic contexts.

Role in Advanced Materials Science as a Structural Motif

In materials science, a "structural motif" refers to a core part of a molecule that imparts a specific function or property to the final material. The this compound structure serves as an excellent example of a functional motif. The indolizine core itself is the key element, providing the fundamental electronic and photophysical properties associated with its 10π-electron aromatic system.

The substituents—the methylthio and ethyl carboxylate groups—are critical for modulating these core properties. They allow chemists to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for designing materials for specific purposes, such as:

Organic Semiconductors: By incorporating this motif into larger, conjugated polymer or small molecule systems, researchers can engineer materials with specific charge transport properties (p-type, n-type, or ambipolar) for applications like OFETs.

Fluorescent Materials: The electronic push-pull nature of the substituents can enhance quantum yields and shift emission wavelengths, making the motif valuable for creating new dyes and emitters for OLEDs or sensors.

The development of novel polycyclic aromatic materials like indoloindolizines for optoelectronic applications underscores the power of using the indolizine framework as a foundational building block. These advanced materials demonstrate how the strategic fusion of the indolizine motif can lead to stable, tunable, and highly functional organic materials.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Protocols for Indolizine (B1195054) Derivatives

Recent advancements in synthetic organic chemistry have paved the way for more efficient and environmentally benign methods for constructing the indolizine core. A notable development is the radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.orgresearchgate.net This approach provides a direct route to methylthio-substituted indolizines, a class to which ethyl 2-(methylthio)indolizine-3-carboxylate belongs.

This method is significant as it represents a departure from classical methods which often require harsh conditions or expensive metal catalysts. ijettjournal.org The use of radical chemistry opens up new possibilities for substrate scope and functional group tolerance. rsc.org Future research in this area will likely focus on expanding the variety of sulfoxonium ylides and pyridinium (B92312) precursors that can be employed, thus increasing the diversity of accessible indolizine derivatives. Furthermore, optimizing reaction conditions to improve yields, reduce reaction times, and utilize greener solvents will be a key focus. The development of catalytic enantioselective versions of such reactions would also be a major breakthrough, providing access to chiral indolizine scaffolds for applications in medicinal chemistry. acs.org

Table 1: Comparison of Synthetic Protocols for Indolizine Derivatives

| Method | Description | Advantages | Disadvantages |

| Classical Methods (e.g., Tschitschibabin reaction) | Cycloaddition reactions of pyridinium ylides with electron-deficient alkenes. | Well-established, good for simple derivatives. | Often require harsh conditions, limited substrate scope. |

| Transition Metal-Catalyzed Cyclizations | Cyclization of substituted pyridines with alkynes using catalysts like palladium, gold, or copper. | High efficiency, good control over regioselectivity. | Cost of catalysts, potential for metal contamination in products. |

| Radical Cyclization of Sulfoxonium Ylides | Radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides. | Access to unique substitution patterns (e.g., methylthio group), milder conditions. | Mechanistic complexity, potential for side reactions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, often improved yields. | Requires specialized equipment, scalability can be a challenge. ijettjournal.org |

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The reactivity of the indolizine nucleus is rich and offers many opportunities for novel chemical transformations. The electron-rich nature of the five-membered ring makes it susceptible to electrophilic attack, typically at the C1 and C3 positions. chim.it The presence of a methylthio group at the C2 position in this compound is of particular interest as the sulfur atom can be a handle for further functionalization.

Future research could explore the oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone, which would modulate the electronic properties of the indolizine ring and could serve as a leaving group for nucleophilic substitution reactions. The reactivity of the alkylthio group in other nitrogen-containing heterocyclic systems has been shown to be versatile, participating in the formation of cyanine (B1664457) dyes, for example. rsc.org Furthermore, the development of C-H activation and functionalization reactions at other positions of the indolizine core would provide access to a wider range of derivatives with tailored properties. Unconventional cycloaddition reactions, beyond the classical [3+2] dipolar cycloaddition, could also lead to novel fused heterocyclic systems with interesting biological or material properties. nih.govrsc.org

Integration of Advanced Computational Chemistry for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of indolizine derivatives, quantum mechanical calculations can provide valuable insights into their electronic structure, reactivity, and photophysical properties. nih.gov For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission wavelengths of fluorescent indolizine derivatives, guiding the rational design of new fluorophores with specific colors. acs.org

By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand how different substituents on the indolizine ring affect its electronic properties and, consequently, its potential as a material for organic electronics. nih.govacs.org Computational modeling can also be used to study the mechanism of synthetic reactions, helping to optimize conditions and predict the regioselectivity of certain transformations. nih.gov The future of this field will likely involve the use of machine learning and artificial intelligence to screen large virtual libraries of indolizine derivatives for desired properties, accelerating the discovery of new functional molecules.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique photophysical properties of many indolizine derivatives make them promising candidates for applications in materials science. nih.govbohrium.com Their inherent fluorescence has led to their investigation as organic light-emitting diode (OLED) materials and fluorescent probes for biological imaging. researchgate.net The fusion of the indolizine core with other polycyclic aromatic systems has recently led to the development of a new class of stable and tunable polycyclic aromatic compounds known as indoloindolizines, which have shown promise in organic field-effect transistors (OFETs). chemrxiv.org

Future interdisciplinary research will likely focus on the synthesis of novel indolizine-based materials with tailored optical and electronic properties. For example, by attaching electron-donating and electron-accepting groups to the indolizine scaffold, it may be possible to create new dyes for dye-sensitized solar cells (DSSCs). The development of indolizine-based sensors for the detection of ions or small molecules is another promising area of research. The collaboration between organic chemists, materials scientists, and physicists will be crucial for the successful design, synthesis, and characterization of these new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(methylthio)indolizine-3-carboxylate, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation of substituted indolizine precursors with methylthio groups. For example, analogous indole carboxylates are synthesized via refluxing with acetic acid and sodium acetate, followed by purification using column chromatography . Reaction efficiency can be validated using Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, catalysts) and minimize trial-and-error approaches . Yield and purity should be confirmed via HPLC or NMR.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze and spectra to verify methylthio (-SCH) and ester (-COOEt) groups. For instance, methylthio protons appear as singlets at ~2.5 ppm, while ester carbonyls resonate at ~165-170 ppm .

- IR : Confirm ester C=O stretches at ~1700 cm and C-S stretches at ~600-700 cm.

- MS : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with indolizine scaffolds .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Cell-based assays (e.g., cytotoxicity via MTT) and target-specific assays (e.g., enzyme inhibition) are standard. For analogs like indole carboxylates, tubulin polymerization assays and kinase inhibition studies are common . Dose-response curves (IC/EC) and controls (e.g., paclitaxel for tubulin) are critical for validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., varying IC values)?

- Methodological Answer : Contradictions may arise from assay conditions (pH, cell lines) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) . Statistical meta-analysis of datasets and standardization of protocols (e.g., CLIA guidelines) can mitigate variability .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations can model binding to targets like tubulin or kinases. Quantum chemical calculations (e.g., DFT) predict electronic properties affecting reactivity . ICReDD’s integrated computational-experimental workflows are effective for validating hypotheses .

Q. How does structural modification of the indolizine core (e.g., substituent position, electronic effects) influence pharmacological properties?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing methylthio with methoxy) and evaluating changes in solubility, logP, and bioactivity. For example, electron-withdrawing groups on indole analogs enhance kinase inhibition . QSAR models can quantify substituent effects .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?